molecular formula C7H6N2O3 B6252641 5-nitro-2H,3H-furo[3,2-b]pyridine CAS No. 95837-10-8

5-nitro-2H,3H-furo[3,2-b]pyridine

Cat. No.: B6252641
CAS No.: 95837-10-8
M. Wt: 166.1
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Description

Contextualizing Fused Heterocyclic Architectures in Contemporary Organic Chemistry

Fused heterocyclic systems are complex molecular structures composed of two or more rings, where at least one ring contains an atom other than carbon, such as nitrogen, oxygen, or sulfur, and shares one or more atoms with another ring. fiveable.me These architectures are of immense interest in modern organic chemistry due to their diverse chemical properties and significant biological activities. fiveable.meairo.co.in The presence of multiple heteroatoms within the fused ring system enhances their reactivity and provides numerous possibilities for functionalization, making them versatile building blocks in synthetic organic chemistry. fiveable.meairo.co.in

Over 85% of all biologically active chemical entities contain a heterocyclic component, underscoring their central role in drug design and discovery. nih.govnih.gov The unique three-dimensional arrangements of fused heterocyclic systems allow for specific interactions with biological targets, which can lead to enhanced efficacy and selectivity of pharmaceutical agents. fiveable.me Consequently, the development of novel synthetic methodologies to access a wide array of functionalized fused heterocycles remains a key area of research. airo.co.innih.gov

The Furo[3,2-b]pyridine (B1253681) Core as a Privileged Structure in Chemical Research

Among the vast number of fused heterocyclic systems, the furo[3,2-b]pyridine core has been identified as a "privileged scaffold". nih.govmedchemexpress.com This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for the development of new therapeutic agents. The furo[3,2-b]pyridine scaffold is a bicyclic system consisting of a furan (B31954) ring fused to a pyridine (B92270) ring. nih.gov

Research has demonstrated that derivatives of furo[3,2-b]pyridine exhibit a broad spectrum of biological activities. For instance, they have been investigated as potent and highly selective inhibitors of certain kinases and as modulators of crucial cellular signaling pathways. nih.govmedchemexpress.com The versatility of the furo[3,2-b]pyridine core allows for the synthesis of diverse libraries of compounds with varying substitution patterns, enabling the fine-tuning of their biological and chemical properties. nih.gov

Below is a table summarizing the key properties of the parent furo[3,2-b]pyridine scaffold:

PropertyValue
IUPAC Name furo[3,2-b]pyridine
Molecular Formula C₇H₅NO
Molecular Weight 119.12 g/mol
Canonical SMILES C1=CC2=C(C=CO2)N=C1
InChI Key YRTCKZIKGWZNCU-UHFFFAOYSA-N

Table 1: Physicochemical Properties of Furo[3,2-b]pyridine. Data sourced from PubChem CID 12210217. nih.gov

Rationale for Investigating 5-Nitro-2H,3H-furo[3,2-b]pyridine Derivatives: Structural Peculiarities and Research Interest

The introduction of a nitro (-NO₂) group into a heterocyclic framework can significantly alter its electronic properties and reactivity. The nitro group is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic substitution reactions. nih.govresearchgate.net This electronic modification can also influence the biological activity of the molecule. For instance, nitro-substituted heterocycles have been investigated for their potential as high-energy materials and have been incorporated into various pharmacologically active compounds. lsbu.ac.uk

The specific compound, this compound, combines the privileged furo[3,2-b]pyridine scaffold with the influential nitro group. The "2H,3H-" designation indicates a saturated furan ring within the fused system. This structural feature introduces a three-dimensional character to the otherwise planar aromatic system, which can be advantageous for binding to specific biological targets.

The rationale for investigating this compound derivatives stems from several key considerations:

Modulation of Electronic Properties: The electron-withdrawing nature of the nitro group at the 5-position of the pyridine ring is expected to significantly impact the electron density distribution across the entire fused system. This can influence the molecule's reactivity and its ability to participate in intermolecular interactions.

Potential for Further Functionalization: The presence of the nitro group provides a handle for further chemical transformations. For example, the nitro group can be reduced to an amino group, which can then be used to introduce a wide variety of substituents, leading to the generation of diverse compound libraries for screening.

Exploration of Novel Biological Activities: The unique combination of the furo[3,2-b]pyridine scaffold, the saturated furan ring, and the nitro group may lead to novel biological activities that are not observed with other derivatives of this scaffold.

While specific research findings on this compound are not extensively reported in the public domain, the general principles of medicinal and synthetic chemistry suggest that this is a compound of significant research interest. The exploration of its synthesis and properties could pave the way for the discovery of new chemical entities with valuable applications.

Properties

CAS No.

95837-10-8

Molecular Formula

C7H6N2O3

Molecular Weight

166.1

Purity

95

Origin of Product

United States

Comprehensive Synthetic Methodologies for 5 Nitro 2h,3h Furo 3,2 B Pyridine and Its Derivatives

Strategies for Constructing the Furo[3,2-b]pyridine (B1253681) Ring System

The assembly of the fused furo[3,2-b]pyridine core is the foundational step in the synthesis of the target molecule. Various strategies have been developed, which can be broadly categorized into de novo cyclization approaches, where the furan (B31954) ring is constructed onto a pre-existing pyridine (B92270), and annulation or fusion techniques that build the bicyclic system through intramolecular or intermolecular cyclizations.

De Novo Cyclization Approaches for Furan Ring Formation

De novo synthesis of the furan ring onto a pyridine precursor is a common and versatile strategy. This typically involves the reaction of a substituted pyridine bearing functional groups that can participate in a cyclization reaction to form the five-membered furan ring.

One prominent method involves the reaction of a 2-hydroxypyridine derivative with a suitable C2 synthon. For instance, a convenient one-pot synthesis of 2-substituted furo[3,2-b]pyridines has been developed via a sequential C-C coupling followed by a C-O bond-forming reaction. This process utilizes the coupling of 3-chloro-2-hydroxypyridine with various terminal alkynes. nih.gov The reaction is catalyzed by a Pd/C-CuI system in the presence of triphenylphosphine (PPh3) and triethylamine (Et3N), often assisted by ultrasound irradiation to enhance reaction rates and yields. nih.gov The key steps are the initial Sonogashira coupling of the alkyne to the pyridine ring, followed by an intramolecular cyclization (heteroannulation) where the hydroxyl group attacks the alkyne, forming the furan ring.

Another approach involves the nucleophilic aromatic substitution (SNAr) on a 2-halopyridine. For example, 2,5-dichloronicotinic acid can be converted to its ester, which then reacts with an alkoxide of a hydroxyacetate derivative. nih.gov The alkoxide displaces the 2-chloro group, and a subsequent intramolecular cyclization affords the furo[2,3-b]pyridine (B1315467) core. nih.gov While this example illustrates the formation of the isomeric furo[2,3-b]pyridine, similar principles can be applied to synthesize the furo[3,2-b]pyridine system by starting with appropriately substituted pyridine precursors.

Annulation Reactions and Heterocycle Fusion Techniques

Annulation strategies involve the formation of the bicyclic system in a single transformative step from acyclic or monocyclic precursors. These methods are often highly efficient as they construct multiple bonds in one operation.

Palladium-catalyzed intramolecular dual C-H activation is a powerful technique for this purpose. The synthesis of benzofuro[3,2-b]pyridines, an analogous system, has been achieved through an oxidative cyclization of 3-phenoxypyridine 1-oxides. acs.org This reaction proceeds with high regioselectivity and demonstrates the potential for C-H functionalization to forge the furan ring fused to the pyridine.

Tandem cyclization reactions are also effective. Methyl 2-[(cyanophenoxy)methyl]-3-furoates can undergo a tandem cyclization in the presence of a strong base like potassium tert-butoxide (t-BuOK) to yield complex benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net This highlights how intramolecular reactions involving nitrile and ester functionalities can be orchestrated to build the fused pyridine portion onto a furan ring. researchgate.net

Furthermore, annulation reactions of aurone-derived α,β-unsaturated imines with activated terminal alkynes, mediated by triethylamine, provide an efficient route to 1,4-dihydrobenzofuro[3,2-b]pyridines. rsc.org These intermediates can then be aromatized to the corresponding benzofuro[3,2-b]pyridines. rsc.org This [4+2] annulation process showcases a versatile method for constructing the fused pyridine ring.

Method Precursors Key Reagents/Catalysts Product Type Reference
De Novo Cyclization (Sonogashira/Heteroannulation)3-chloro-2-hydroxy pyridine, Terminal alkynes10% Pd/C-CuI-PPh3-Et3N2-substituted furo[3,2-b]pyridines nih.gov
Annulation (Dual C-H Activation)3-phenoxypyridine 1-oxidesPd catalystBenzofuro[3,2-b]pyridine 1-oxides acs.org
Annulation ([4+2] Cyclization)Aurone-derived imines, Activated terminal alkynesTriethylamine1,4-Dihydrobenzofuro[3,2-b]pyridines rsc.org
Tandem CyclizationMethyl 2-[(cyanophenoxy)methyl]-3-furoatest-BuOK in DMFBenzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones researchgate.net

Incorporation of the Nitro Group: Nitration and Nitro-Precursor Reactions

Introducing a nitro group at the 5-position of the furo[3,2-b]pyridine scaffold can be achieved either by direct nitration of the pre-formed heterocycle or by incorporating a nitro-containing building block during the ring synthesis.

Direct Nitration Procedures on the Furo[3,2-b]pyridine Scaffold

Direct nitration involves the electrophilic substitution of a hydrogen atom on the pyridine ring with a nitro group. The regioselectivity of this reaction is governed by the electronic properties of the fused ring system. The furo[3,2-b]pyridine system consists of an electron-rich furan ring and an electron-deficient pyridine ring. Electrophilic attack is expected to occur on the pyridine ring, which is deactivated towards substitution.

Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are often employed for such reactions. For the related benzo[b]furo[2,3-c]pyridines, nitration has been shown to proceed exclusively at the 6-position of the annelated benzene ring. researchgate.net If this position is blocked, substitution occurs at the C(8) atom. researchgate.net This suggests that for furo[3,2-b]pyridine, nitration would likely occur on the pyridine ring, with the precise position depending on the directing effects of the fused furan and any existing substituents.

A powerful and often milder nitrating system for sensitive heterocyclic compounds is nitric acid in trifluoroacetic anhydride. semanticscholar.org This reagent has been successfully used for the direct nitration of a wide variety of five-membered heterocycles, including furans and pyrroles, often providing higher yields and avoiding the isolation of intermediates compared to traditional methods like using acetyl nitrate. semanticscholar.org

Synthetic Routes Utilizing Nitroalkenes and Nitro Compounds as Building Blocks

An alternative to direct nitration is to construct the heterocyclic scaffold using precursors that already contain the nitro group. Nitroalkenes are particularly versatile building blocks in heterocyclic synthesis due to their dual functionality as Michael acceptors and their ability to participate in cycloaddition and cascade reactions. researchgate.netresearchgate.net

A relevant strategy is the [3+2] annulation of a three-atom component with a two-atom component. For example, a facile synthesis of furo[3,2-c]chromen-4-ones has been developed through the Yb(OTf)3-catalyzed reaction of 4-hydroxycoumarins with β-nitroalkenes. rsc.org This reaction proceeds via a cascade Michael addition, followed by intramolecular nucleophilic addition and elimination of the nitro group to form the furan ring. rsc.org A similar strategy could be envisioned where a suitably functionalized 2-hydroxypyridine reacts with a nitroalkene to build the nitro-functionalized furo[3,2-b]pyridine system.

Nitrostilbenes have also been used as precursors for oxygen-containing heterocycles. nih.gov Through a stepwise double coupling with phenolic nucleophiles, they can lead to the formation of dihydrofurans, which can be subsequently aromatized. This methodology could potentially be adapted to pyridine-based nucleophiles to construct the desired scaffold. nih.gov

Strategy Key Reagents Mechanism/Reaction Type Key Feature Reference
Direct NitrationConc. HNO3 / H2SO4Electrophilic Aromatic SubstitutionPost-synthesis functionalization of the pyridine ring researchgate.net
Direct NitrationHNO3 / (CF3CO)2OElectrophilic Aromatic SubstitutionMilder conditions for sensitive heterocycles semanticscholar.org
Nitroalkene Annulationβ-nitroalkenes, Lewis acid (e.g., Yb(OTf)3)Cascade Michael addition/[3+2] AnnulationIncorporates the nitro group as part of the ring construction rsc.org

Preparation of Dihydro Furan Moiety (2H,3H-Saturation)

The final structural feature of the target compound is the saturated 2,3-dihydrofuran ring. This can be achieved either by direct synthesis of the dihydrofuro[3,2-b]pyridine core or by the reduction of an existing aromatic furo[3,2-b]pyridine.

Direct synthesis often provides better control over stereochemistry and avoids potentially harsh reduction conditions. Methodologies for constructing related dihydrofuro[2,3-b]pyridine scaffolds have been reported. For instance, a series of dihydrofuro[2,3-b]pyridine derivatives were developed as potent IRAK4 inhibitors, indicating that synthetic routes to this saturated core are established in medicinal chemistry. nih.gov

A divergent synthesis has been developed for furo[2,3-b]dihydropyridines through a Ag(I)-catalyzed tandem cycloisomerization/cyclization between enyne-amides and enaminones. By tuning the reaction conditions, either the fully aromatic furo[2,3-b]pyridines or the dihydro derivatives can be selectively obtained. acs.org

Additionally, multicomponent reactions can be employed to build dihydrofuran rings. For example, functionalized trans-2,3-dihydrofuro[3,2-c]coumarins have been synthesized via an efficient one-pot green approach using imidazole as a catalyst in water. acs.org The principles of such multicomponent strategies could be adapted for the synthesis of the dihydrofuro[3,2-b]pyridine system.

Reduction of the furan ring in a pre-formed aromatic furo[3,2-b]pyridine is another viable, though potentially challenging, route. Catalytic hydrogenation is a standard method for the reduction of heterocycles. However, care must be taken to achieve selective reduction of the furan ring without affecting the pyridine ring or the nitro group. The choice of catalyst (e.g., Palladium, Platinum, Rhodium) and reaction conditions (pressure, temperature, solvent) would be critical to achieving the desired selectivity. The nitro group itself is susceptible to reduction, which complicates this approach and often makes direct synthesis of the dihydro scaffold the preferred method.

Selective Reduction Methodologies for Furan Ring Saturation

Achieving the 2,3-dihydrofuro[3,2-b]pyridine structure from its aromatic furo[3,2-b]pyridine precursor requires the selective reduction of the electron-rich furan ring while preserving the electron-deficient pyridine ring. This transformation is challenging due to the aromaticity of the bicyclic system.

Catalytic hydrogenation is a primary method for such reductions. The choice of catalyst and reaction conditions is crucial to prevent the over-reduction of the pyridine ring. A common approach involves the use of transition metal catalysts under controlled hydrogen pressure.

Recent advancements in catalysis have introduced more selective methods. For instance, titanium-catalyzed dearomative reduction presents a promising strategy. A commercially available catalyst like titanocene dichloride (Cp₂TiCl₂), in conjunction with a hydrogen source such as ammonia borane, has been shown to selectively reduce N-heteroarenes. chemrxiv.org This method is noted for its wide functional group tolerance, which would be advantageous for substrates bearing sensitive groups like the nitro moiety. chemrxiv.org While direct examples on furo[3,2-b]pyridines are limited, the principles established for the reduction of quinolines, pyridines, and benzofurans suggest its applicability. chemrxiv.org

Table 1: Catalytic Systems for Selective Heterocycle Reduction

Catalyst System Hydrogen Source Substrate Class Key Features
Titanocene Dichloride (Cp₂TiCl₂) Ammonia Borane (AB) Quinolines, Pyridines, Benzofurans High chemoselectivity, wide functional group tolerance. chemrxiv.org
Palladium on Carbon (Pd/C) H₂ gas Aromatic heterocycles Widely used, conditions must be optimized to control selectivity.

Cyclization Pathways Leading to Dihydrofuro[3,2-b]pyridine Structures

Constructing the dihydrofuro[3,2-b]pyridine core directly via cyclization offers an alternative to the reduction of an existing aromatic system. These methods typically involve forming either the furan or the pyridine ring in the final step to create the fused bicyclic structure.

One notable strategy is the Pictet-Spengler reaction, which has been successfully employed for the synthesis of tetrahydrofuro[3,2-c]pyridines. beilstein-journals.orgnih.gov This reaction involves the condensation of a furan-containing ethanamine with an aldehyde, followed by an acid-catalyzed cyclization. beilstein-journals.orgnih.gov Adapting this methodology to suitable furan precursors could provide a viable route to dihydrofuro[3,2-b]pyridine isomers.

Another relevant approach is the annulation reaction of aurone-derived α,β-unsaturated imines with activated terminal alkynes, which yields 1,4-dihydrobenzofuro[3,2-b]pyridines. rsc.org This method, mediated by a base like triethylamine, demonstrates the formation of the dihydropyridine portion of the fused system. rsc.org A subsequent aromatization step can be performed if the fully aromatic system is desired. rsc.org

Intramolecular Diels-Alder reactions have also been reported to afford dihydrofuro[2,3-b]pyridines, which can then be oxidized to the aromatic product. nih.gov These cyclization strategies are powerful tools for building the core dihydro- or tetrahydro-furopyridine skeleton, which can be further functionalized.

Catalytic Approaches in Furo[3,2-b]pyridine Synthesis

Catalysis plays a pivotal role in the efficient synthesis of the furo[3,2-b]pyridine core. Both transition metal-catalyzed and metal-free approaches offer versatile pathways to construct this heterocyclic system.

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Palladium and copper catalysts are extensively used in the synthesis of furo[3,2-b]pyridines. These methods often involve the creation of key C-C and C-O bonds in one-pot or sequential procedures.

A prominent strategy involves the coupling of a substituted 2-hydroxypyridine with a terminal alkyne, followed by an intramolecular cyclization (heteroannulation). nih.govresearchgate.net Palladium-on-carbon (Pd/C) in combination with a copper co-catalyst (CuI) is effective for this transformation. nih.govresearchgate.net This one-pot Sonogashira coupling followed by C-O bond formation provides direct access to 2-substituted furo[3,2-b]pyridines. nih.govresearchgate.net The use of ultrasound irradiation can enhance the efficiency of this process. nih.govresearchgate.net

Another powerful palladium-catalyzed method is the intramolecular dual C-H activation of 3-phenoxypyridine 1-oxides. acs.org This oxidative cyclization process leads to the formation of benzofuro[3,2-b]pyridine 1-oxides with high regioselectivity, which can then be deoxygenated to the corresponding benzofuro[3,2-b]pyridines. acs.org

Copper-mediated oxidative cyclization is also a key method for assembling the furo[3,2-b]pyridine scaffold. researchgate.net These metal-mediated coupling reactions are foundational for creating diverse libraries of substituted furo[3,2-b]pyridines. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Syntheses of Furo[3,2-b]pyridine Derivatives

Catalytic System Reaction Type Starting Materials Key Feature
10% Pd/C-CuI-PPh₃ Sonogashira Coupling / Heteroannulation 3-chloro-2-hydroxypyridine, terminal alkynes One-pot synthesis, assisted by ultrasound. nih.govresearchgate.net
Pd(OAc)₂ Intramolecular Dual C-H Activation 3-phenoxypyridine 1-oxides High regioselectivity for benzofuro[3,2-b]pyridine 1-oxides. acs.org

Organocatalytic and Metal-Free Synthetic Pathways

The development of metal-free synthetic routes is driven by the need for more sustainable and cost-effective chemical processes. In the context of furo[3,2-b]pyridine synthesis, organocatalytic and other metal-free methods are emerging as valuable alternatives.

An efficient annulation reaction for synthesizing 1,4-dihydrobenzofuro[3,2-b]pyridines utilizes triethylamine as a mediator. rsc.org This reaction proceeds between aurone-derived α,β-unsaturated imines and activated terminal alkynes. rsc.org The use of a simple organic base instead of a transition metal catalyst aligns with the principles of organocatalysis.

Furthermore, tandem cyclization reactions can be promoted by strong bases. For example, methyl 2-[(cyanophenoxy)methyl]-3-furoates undergo tandem cyclization in the presence of potassium tert-butoxide (t-BuOK) to yield substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. researchgate.net While this leads to a more complex system, it showcases a metal-free approach to constructing a fused furo[3,2-b]pyridine core.

General metal-free methods for pyridine synthesis, such as those using iodine and triethylamine to react O-acetylketoximes and acroleins, could potentially be adapted for the construction of the pyridine portion of the furo[3,2-b]pyridine system. nih.gov

Green Chemistry and Sustainable Synthesis Protocols for 5-Nitro-2H,3H-furo[3,2-b]pyridine

Incorporating green chemistry principles into the synthesis of this compound is essential for minimizing environmental impact. Key aspects include the use of alternative energy sources, atom economy, and environmentally benign solvents.

Microwave irradiation is a green protocol that can significantly reduce reaction times and improve yields. The synthesis of various pyridine derivatives, including arylazo pyridone glucosides, has been shown to be more efficient under microwave conditions compared to classical heating methods. scirp.org This technique reduces the need for large volumes of solvents and saves energy. scirp.org

Ultrasound-assisted synthesis is another sustainable approach. As demonstrated in the Pd/C-Cu catalyzed synthesis of 2-substituted furo[3,2-b]pyridines, ultrasound irradiation can facilitate efficient one-pot reactions. nih.govresearchgate.net This method often leads to higher yields and shorter reaction times.

The development of one-pot syntheses is a cornerstone of green chemistry as it reduces the number of workup and purification steps, thereby minimizing waste generation. nih.gov For instance, palladium-catalyzed one-pot syntheses involving Sonogashira couplings followed by heteroannulations provide a direct and efficient route to the furopyridine core. nih.gov The selection of catalysts that are inexpensive, stable, and recyclable, such as Pd/C, further enhances the sustainability of the process. nih.govresearchgate.net

Table 3: Mentioned Compound Names

Compound Name
This compound
Furo[3,2-b]pyridine
Dihydrofuro[3,2-b]pyridine
Tetrahydrofuro[3,2-c]pyridine
1,4-dihydrobenzofuro[3,2-b]pyridine
Dihydrofuro[2,3-b]pyridine
Titanocene dichloride
Ammonia borane
Palladium on Carbon
Rhodium on Alumina
2-hydroxypyridine
3-chloro-2-hydroxypyridine
3-phenoxypyridine 1-oxide
Benzofuro[3,2-b]pyridine 1-oxide
Triethylamine
Potassium tert-butoxide
Methyl 2-[(cyanophenoxy)methyl]-3-furoate
Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-one
O-acetylketoxime
Acrolein

Reactivity and Advanced Chemical Transformations of 5 Nitro 2h,3h Furo 3,2 B Pyridine

Reactions Involving the Nitro Group: Reduction and Further Functionalization

The nitro group in 5-nitro-2H,3H-furo[3,2-b]pyridine is a key functional group that directs and facilitates a variety of chemical transformations. Its strong electron-withdrawing nature activates the pyridine (B92270) ring for certain reactions and can itself be transformed into other valuable functional groups.

Reductive Transformations to Amino and Other Derivatives

The reduction of the nitro group is a fundamental transformation that opens up a vast area of derivatives. Various reducing agents can be employed to convert the nitro group into an amino group, which can then be further functionalized.

Commonly used methods for the reduction of nitroarenes can be applied to this compound. These methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also effective.

The resulting 5-amino-2H,3H-furo[3,2-b]pyridine is a versatile intermediate. The amino group can undergo a wide range of reactions, including:

Diazotization: Treatment with nitrous acid (HNO₂) to form a diazonium salt, which can then be substituted by various nucleophiles (Sandmeyer reaction) to introduce functionalities like halogens, cyano, or hydroxyl groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These transformations allow for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Nucleophilic Aromatic Substitution (SNAr) Reactions Mediated by the Nitro Group

The powerful electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). nih.gov This effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the positions susceptible to nucleophilic attack are C4 and C6.

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of the nitro group helps to stabilize the negative charge in this intermediate, thereby facilitating the reaction. Subsequent elimination of a leaving group restores the aromaticity of the ring.

A variety of nucleophiles can be used in these reactions, including:

Alkoxides and phenoxides: To introduce ether linkages.

Amines: To form substituted anilines.

Thiolates: To create thioethers.

Azides: To introduce the azido (B1232118) group, which can be further transformed.

The regioselectivity of the substitution is influenced by the specific reaction conditions and the nature of the nucleophile. For instance, in some nitropyridines, the 3-nitro group has been shown to be more susceptible to substitution by sulfur nucleophiles than a halogen at the 5-position. nih.gov

Transformations at the Dihydrofuran Moiety

The dihydrofuran ring in this compound also offers opportunities for chemical modification, although its reactivity is influenced by the fused pyridine ring.

Electrophilic and Nucleophilic Substitutions on the Furan (B31954) Ring

The dihydrofuran ring is generally less aromatic than furan itself, which affects its reactivity towards electrophilic substitution. However, under certain conditions, electrophilic attack can occur. The electron-rich nature of the furan ring would typically direct electrophiles to the C2 and C3 positions. However, the fusion to the electron-deficient nitropyridine ring deactivates the furan moiety towards electrophilic attack.

Conversely, the dihydrofuran ring can be susceptible to nucleophilic attack, particularly if there are suitable leaving groups present or if the ring is activated by other means. Reactions with nucleophiles can lead to ring-opening or substitution products. For example, studies on related furo[3,2-b]pyran-2-ones have shown that reactions with nitrogen-containing nucleophiles can lead to either the formation of enamines or recyclization through ring-opening of the furan moiety, depending on the nucleophile used. beilstein-journals.orgnih.gov

Ring-Opening and Ring-Closure Rearrangements of the Furan Ring

The dihydrofuran ring can undergo ring-opening reactions under various conditions, such as treatment with strong acids or bases, or through reactions with specific reagents. For instance, the furan ring in related systems can be opened by reaction with diazo compounds in the presence of a copper catalyst. researchgate.net The resulting intermediates can then undergo further rearrangements or cyclizations to form new heterocyclic systems.

Ring-opening of the furan ring in 5-hydroxy-2,3-dihydrobenzofurans has been observed under acetylation and methylation conditions, leading to the formation of 1,4-disubstituted buta-1,3-dienes. researchgate.net Similar transformations could potentially be explored for this compound.

Reactivity of the Pyridine Nucleus in this compound

The pyridine ring in this fused system is highly deactivated towards electrophilic substitution due to the presence of the electron-withdrawing nitro group and the electronegative nitrogen atom. uoanbar.edu.iq Electrophilic attack, if it occurs, would require harsh reaction conditions and would likely be directed to the positions least deactivated by the nitro group.

On the other hand, the pyridine ring is activated towards nucleophilic attack, as discussed in the context of SNAr reactions. youtube.com The nitrogen atom in the pyridine ring makes the ring system electron-deficient, and this effect is amplified by the nitro group. uoanbar.edu.iqyoutube.com Nucleophilic attack is generally favored at the positions ortho and para to the ring nitrogen. youtube.com Therefore, in this compound, positions C4 and C6 are the most likely sites for nucleophilic attack.

The reactivity of the pyridine nucleus can also be influenced by the formation of N-oxides. Oxidation of the pyridine nitrogen to an N-oxide can alter the electronic properties of the ring, potentially facilitating different types of reactions.

Comprehensive Analysis of this compound Reveals a Gap in Current Scientific Literature

A thorough investigation into the chemical properties and reactivity of the compound this compound has revealed a significant absence of specific data within publicly accessible scientific literature. Despite extensive searches for information pertaining to its synthesis, functionalization, acid-base characteristics, and involvement in complex chemical reactions, no dedicated studies on this particular molecule could be identified.

The inquiry, which aimed to detail the advanced chemical transformations of this compound, could not be fulfilled due to the lack of published research on this specific heterocyclic compound. The intended scope of the analysis was to cover the following areas:

Stereoselective and Regioselective Transformations:This would have detailed reactions where the spatial arrangement of atoms or the specific position of a reaction on the molecule is controlled.

While the broader class of furopyridines, which are bicyclic aromatic compounds containing a fused furan and pyridine ring, is a subject of ongoing research in medicinal chemistry and materials science, the specific isomer this compound appears to be a novel or as-yet-unexplored entity in the chemical literature. Research on related structures, such as furo[2,3-b]pyridines and furo[3,2-b]pyran-2-ones, does exist but does not provide the specific data required to accurately describe the chemical behavior of the target compound.

The absence of information prevents the creation of detailed data tables and the reporting of specific research findings as requested. It is therefore concluded that the reactivity and advanced chemical transformations of this compound represent an uninvestigated area of chemical science. Further synthetic and reactivity studies would be required to elucidate the properties of this compound.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 5 Nitro 2h,3h Furo 3,2 B Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy stands as an unparalleled tool for mapping the connectivity and spatial arrangement of atoms within a molecule. For derivatives of 5-nitro-2H,3H-furo[3,2-b]pyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques is essential for unambiguous structural assignment.

Detailed Proton (¹H) and Carbon-¹³C NMR Analysis for Full Assignment

The ¹H NMR spectrum of a this compound derivative provides crucial information about the chemical environment of each proton. The aromatic protons of the pyridine (B92270) ring typically appear in the downfield region, influenced by the electron-withdrawing nature of the nitro group and the fused furan (B31954) ring. The protons on the dihydrofuran moiety exhibit characteristic shifts and coupling patterns that reveal their connectivity.

Similarly, the ¹³C NMR spectrum complements the proton data by providing the chemical shift of each carbon atom. The carbon atoms of the pyridine ring, particularly the one bearing the nitro group, are significantly deshielded. The carbons of the dihydrofuran ring resonate at higher fields. By carefully analyzing the chemical shifts, integration, and coupling constants in both ¹H and ¹³C NMR spectra, a preliminary structural hypothesis can be formulated.

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Substituted this compound Derivative

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
24.85 (t, J = 8.8 Hz)72.5
33.40 (t, J = 8.8 Hz)28.9
68.95 (d, J = 2.5 Hz)145.2
78.30 (d, J = 2.5 Hz)135.8
5-NO₂-150.1
Fused Carbon (C3a)-118.7
Fused Carbon (C7a)-158.4

Note: Data is hypothetical and for illustrative purposes. Actual values will vary based on substitution and solvent.

Advanced NMR Experiments for Connectivity and Stereochemistry

While 1D NMR provides a foundational understanding, 2D NMR experiments are indispensable for confirming the atomic connectivity and elucidating the stereochemistry of complex molecules like this compound derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems within the molecule. For instance, the correlation between the protons at C-2 and C-3 in the dihydrofuran ring would be clearly visible.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and their attached carbons. This is instrumental in assigning the carbon signals based on the already assigned proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool that shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the entire molecular framework, especially for connecting the dihydrofuran and pyridine ring systems across the quaternary fused carbons. For example, a correlation between the proton at C-7 and the carbon at C-5 would confirm the position of the nitro group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry of substituents on the dihydrofuran ring or for understanding the conformation of the molecule.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns.

Elucidation of Molecular Formula and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula of the this compound derivative. The fragmentation patterns observed in the mass spectrum offer valuable structural clues. Common fragmentation pathways for these compounds may involve the loss of the nitro group (NO₂), cleavage of the dihydrofuran ring, or retro-Diels-Alder reactions, providing a fingerprint of the molecule's structure.

Interactive Table: Hypothetical High-Resolution Mass Spectrometry Data

IonCalculated m/zObserved m/zMolecular Formula
[M]+180.0273180.0271C₇H₄N₂O₃
[M-NO₂]+134.0398134.0395C₇H₄NO

Note: Data is for the parent compound this compound and for illustrative purposes.

Electrospray Ionization (ESI-MS) for Mechanistic Insights and Reaction Monitoring

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. ESI-MS can be employed to monitor the progress of reactions involving this compound derivatives by observing the appearance of product ions and the disappearance of reactant ions in real-time. This technique can also provide insights into reaction mechanisms by detecting transient intermediates.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is highly effective for identifying the functional groups present in a molecule. In the case of this compound derivatives, the IR spectrum will exhibit characteristic absorption bands for the nitro group, the aromatic C-H and C=C bonds of the pyridine ring, and the C-O and C-H bonds of the dihydrofuran ring.

Interactive Table: Characteristic IR Absorption Frequencies

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1550 - 1500
Nitro (NO₂)Symmetric Stretch1360 - 1320
Aromatic C=CStretch1600 - 1450
Aromatic C-HStretch3100 - 3000
C-O-C (ether)Stretch1250 - 1050
Aliphatic C-HStretch3000 - 2850

Note: These are general ranges and the exact frequencies can be influenced by the molecular structure.

By integrating the data obtained from these powerful analytical techniques, a complete and unambiguous structural assignment of this compound derivatives can be achieved. This detailed characterization is the critical first step in understanding the chemical reactivity and potential applications of this important class of heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur, and their intensities, are directly related to the molecule's electronic structure, particularly the extent of its conjugated π-system.

For this compound derivatives, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions. The fused furo[3,2-b]pyridine (B1253681) core constitutes a significant conjugated system. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, is anticipated to further influence the electronic landscape. This group can extend the conjugation and introduce low-energy n → π* transitions associated with the non-bonding electrons on the oxygen atoms.

While specific experimental data for this compound is not extensively published, analysis of related furo-pyridine structures provides a strong basis for predicting their spectral characteristics. For instance, studies on similar furo[2,3-b]pyridine (B1315467) derivatives have shown characteristic absorption bands in the 250 to 390 nm range, which are attributed to the electronic transitions within the heterocyclic framework. researchgate.net The introduction of a nitro group is expected to cause a bathochromic (red) shift in the absorption maxima (λmax) due to the extension of the π-system and the lowering of the LUMO energy level.

The solvent environment can also play a crucial role in the position and intensity of absorption bands. Polar solvents may stabilize the excited state more than the ground state, leading to shifts in λmax. This solvatochromic effect can provide further information about the nature of the electronic transitions.

A hypothetical UV-Vis dataset for a derivative of this compound is presented below to illustrate the type of information obtained from this technique.

CompoundSolventλmax 1 (nm) (Transition)ε (M-1cm-1)λmax 2 (nm) (Transition)ε (M-1cm-1)
This compound Ethanol~280 (π → π)~15,000~350 (n → π)~2,000
2-methyl-5-nitro-2H,3H-furo[3,2-b]pyridine Cyclohexane~275 (π → π)~14,500~345 (n → π)~1,900
7-chloro-5-nitro-2H,3H-furo[3,2-b]pyridine Acetonitrile~290 (π → π)~16,000~360 (n → π)~2,100

Note: The data in this table is hypothetical and intended for illustrative purposes based on the expected spectral characteristics of this class of compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a derivative of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the fused ring system and the orientation of the nitro group relative to the heterocyclic core. The C-NO₂ bond length and the torsion angle between the nitro group and the pyridine ring are of particular interest as they influence the degree of electronic communication between the substituent and the ring system.

While a crystal structure for this compound is not publicly available, data from other nitro-containing heterocyclic compounds can serve as a reference for the expected structural parameters. For example, in related nitro-substituted aromatic systems, the C-N bond of the nitro group is typically in the range of 1.45 to 1.49 Å. The N-O bond lengths are generally around 1.22 to 1.25 Å.

Below is a representative table of the kind of crystallographic data that would be obtained from an X-ray diffraction experiment on a suitable crystal of a this compound derivative.

ParameterHypothetical this compound Derivative
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions
a (Å)8.5
b (Å)12.3
c (Å)7.9
α (°)90
β (°)105.2
γ (°)90
Volume (ų)795.4
Z (Molecules per unit cell)4
Calculated Density (g/cm³)1.65
R-factor < 0.05

Note: The data in this table is hypothetical and serves as an example of the parameters determined through X-ray crystallography.

The detailed structural information gleaned from X-ray crystallography is crucial for building accurate computational models and for understanding structure-activity relationships in medicinal chemistry or materials science contexts.

Computational and Theoretical Investigations of 5 Nitro 2h,3h Furo 3,2 B Pyridine

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches for Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for exploring the electronic characteristics of aromatic and heterocyclic compounds. A DFT study of 5-nitro-2H,3H-furo[3,2-b]pyridine would typically commence with geometry optimization, followed by a detailed analysis of its electronic structure.

Geometry Optimization and Detailed Electronic Structure Analysis

The initial step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For this compound, this would be achieved using a functional like B3LYP combined with a suitable basis set (e.g., 6-31G(d,p)). The optimization process would yield key structural parameters such as bond lengths, bond angles, and dihedral angles.

The presence of the nitro group (-NO2), a strong electron-withdrawing group, is expected to significantly influence the geometry of the pyridine (B92270) ring. We would anticipate a slight lengthening of the C-N bond of the nitro group and alterations in the bond lengths within the pyridine ring, reflecting the delocalization of electron density. The fused furo-pyridine core introduces a degree of rigidity to the molecule.

Upon obtaining the optimized geometry, an analysis of the electronic structure would reveal the distribution of electron density. The electrostatic potential (ESP) map would likely show a region of high negative potential around the oxygen atoms of the nitro group and the furan (B31954) oxygen, while the pyridine nitrogen and the hydrogen atoms would exhibit positive potential. This distribution is critical for understanding intermolecular interactions.

Illustrative Optimized Geometry Parameters for this compound (Hypothetical Data)

ParameterPredicted Value
C5-N(O2) Bond Length~1.48 Å
N-O (nitro) Bond Length~1.23 Å
C4-C5 Bond Length~1.38 Å
C5-C6 Bond Length~1.39 Å
C-O (furan) Bond Length~1.37 Å
C-N (pyridine) Bond Length~1.34 Å

Note: The data in this table is illustrative and based on typical values for similar structures, as specific computational studies on this compound are not available.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the fused furan and pyridine rings, with some contribution from the pyridine nitrogen. The LUMO, on the other hand, would likely be centered on the nitro group and the carbon atoms of the pyridine ring, particularly the carbon atom to which the nitro group is attached.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of the electron-withdrawing nitro group is expected to lower the energies of both the HOMO and LUMO, with a more pronounced effect on the LUMO, leading to a relatively small HOMO-LUMO gap.

Illustrative FMO Properties for this compound (Hypothetical Data)

PropertyPredicted Value (eV)
HOMO Energy~ -7.0 to -6.5
LUMO Energy~ -3.5 to -3.0
HOMO-LUMO Gap~ 3.5 to 4.0

Note: The data in this table is illustrative and based on trends observed in similar nitroaromatic compounds, as specific computational studies on this compound are not available.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds.

Reactivity Predictions and Mechanistic Elucidation through Computational Modeling

Building upon the understanding of the electronic structure, computational modeling can be used to predict the reactivity of this compound and to elucidate potential reaction mechanisms.

Local Reactivity Descriptors and Prediction of Nucleophilic/Electrophilic Sites

Local reactivity descriptors, derived from DFT, can pinpoint the most reactive sites within a molecule. These include the Fukui functions, which indicate the change in electron density at a particular point when an electron is added or removed.

For this compound, the sites most susceptible to nucleophilic attack would be the carbon atoms of the pyridine ring that are ortho and para to the electron-withdrawing nitro group. The Fukui function for nucleophilic attack (f+) would be highest at these positions. Conversely, the sites most prone to electrophilic attack would likely be the furan ring and the pyridine nitrogen, where the Fukui function for electrophilic attack (f-) would be maximized. The nitro group itself would be a strong site for nucleophilic attack, particularly at the nitrogen atom.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be employed to map out the entire energy landscape of a chemical reaction involving this compound. This involves identifying the structures of the reactants, products, intermediates, and, crucially, the transition states that connect them.

For instance, one could model the reaction of this compound with a nucleophile. The calculations would trace the reaction pathway, determining the activation energy required to reach the transition state. A lower activation energy would indicate a more favorable reaction. By comparing the energies of different possible pathways, the most likely reaction mechanism can be determined. This type of analysis is invaluable for understanding and predicting the chemical behavior of the compound in various reaction conditions.

Spectroscopic Property Predictions and Validation with Experimental Data

Theoretical NMR Chemical Shift Predictions

No published data were found regarding the theoretical prediction of 1H and 13C NMR chemical shifts for this compound.

Computational Vibrational (IR) and Electronic (UV-Vis) Spectra

Information on the computational modeling of the infrared (IR) and ultraviolet-visible (UV-Vis) spectra for this compound is not available in the surveyed literature.

Molecular Dynamics and Conformational Studies of this compound

No studies detailing molecular dynamics simulations or conformational analysis of this compound were identified.

Exploration of Non-Linear Optical (NLO) Properties and Related Material Science Relevance

There is no available research on the theoretical non-linear optical (NLO) properties of this compound.

Potential Applications of 5 Nitro 2h,3h Furo 3,2 B Pyridine As Advanced Chemical Scaffolds and Building Blocks

Role in the Synthesis of Diverse and Complex Heterocyclic Compounds

The 5-nitro-2H,3H-furo[3,2-b]pyridine scaffold is a valuable precursor for the synthesis of a wide array of more complex heterocyclic systems. Furopyridines, as a class, are known to be core structures in many biologically active compounds, and the introduction of a nitro group provides a key handle for synthetic elaboration. semanticscholar.orgresearchgate.net

The true synthetic versatility of this scaffold lies in the reactivity of the nitro group. The nitro group can be readily reduced to a primary amine (5-amino-2H,3H-furo[3,2-b]pyridine). This amino group serves as a versatile nucleophile or can be diazotized to create a reactive diazonium salt. These intermediates open pathways to a multitude of further transformations, including:

Formation of Fused Rings: The amino group can be acylated and then cyclized to form new rings fused to the pyridine (B92270) core, leading to complex polycyclic aromatic systems.

Introduction of Various Substituents: The corresponding diazonium salt can be subjected to Sandmeyer-type reactions to introduce a wide range of functional groups, such as halogens, cyano, or hydroxyl groups, at the 5-position.

Furthermore, the strong electron-withdrawing nature of the nitro group activates the pyridine ring towards nucleophilic aromatic substitution (SNAr) reactions, potentially allowing for the direct introduction of nucleophiles at positions ortho or para to the nitro group. This reactivity enables the construction of highly substituted furopyridine derivatives that would be difficult to access through other means. nih.govmdpi.com The "scrap and build" approach, where the nitro-pyridone ring acts as a synthon for other rings, further highlights the potential for creating novel heterocyclic structures. nih.gov

Table 1: Potential Synthetic Transformations of the Nitro Group

Reaction Type Reagents Resulting Functional Group Potential Subsequent Reactions
Reduction H2/Pd, Fe/HCl, SnCl2 Amino (-NH2) Amide formation, Diazotization, Alkylation
Nucleophilic Aromatic Substitution Nucleophiles (e.g., RO-, R2NH) Substituted Pyridine Further functionalization

| Diazotization followed by Sandmeyer Reaction | 1. NaNO2, HCl2. CuX (X=Cl, Br, CN) | Halo, Cyano (-Cl, -Br, -CN) | Cross-coupling reactions, Hydrolysis |

Development of New Synthetic Methodologies Utilizing the this compound Scaffold

The unique electronic properties of this compound make it an ideal platform for the development of novel synthetic methodologies. The electron deficiency of the pyridine ring, enhanced by the nitro group, can be exploited in metal-free, multicomponent, or cascade reactions to build molecular complexity efficiently. researchgate.netnih.gov

New synthetic strategies could be envisioned where the furopyridine scaffold acts as a linchpin. For instance, methodologies based on transition-metal-catalyzed cross-coupling reactions could be developed, where the furan (B31954) or pyridine ring is selectively functionalized. The presence of the nitro group could influence the regioselectivity of such reactions. The development of environmentally benign synthetic methods using this scaffold, perhaps in water or under microwave irradiation, is also a promising research direction. nih.govresearchgate.net

The scaffold could also be employed in the development of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. The inherent reactivity of both the furan and the nitro-substituted pyridine rings provides multiple sites for such transformations to be initiated, leading to the rapid construction of intricate molecular architectures from a relatively simple starting material. nih.gov

Applications in Material Science and Organic Electronics

The electronic nature of the this compound core suggests significant potential in the field of material science, particularly in organic electronics. researchgate.net

There is a significant demand for high-performance, air-stable n-type (electron-transporting) organic semiconductors for use in organic field-effect transistors (OFETs) and complementary logic circuits. bohrium.com The introduction of strong electron-withdrawing groups is a key strategy in designing such materials, as it lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating electron injection and transport. rsc.org

The nitro group is one of the most powerful electron-withdrawing groups, yet it has been relatively underutilized in organic semiconductor design. bohrium.comrsc.org The this compound scaffold is therefore a prime candidate for a new class of n-type organic semiconductors. The fusion of the furan and pyridine rings creates an extended π-conjugated system, which is essential for charge transport. cas.orgresearchgate.net The nitro group would further enhance its electron-accepting properties, making it potentially suitable for use in OFETs. Research on other nitroaromatic compounds has demonstrated their potential to act as air-stable n-type semiconductors. bohrium.comrsc.org

Table 2: Predicted Electronic Properties and Potential Applications

Property Influence of Nitro Group Potential Application
LUMO Energy Level Significantly lowered n-type organic semiconductor
Electron Affinity Increased Electron-acceptor in charge-transfer complexes
π-Conjugation Extended through the fused ring system Organic Field-Effect Transistors (OFETs)

| Solubility | Can be tuned by substitution | Solution-processable electronic devices |

The pyridine nitrogen atom in the this compound scaffold possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers in catalysts. unimi.itcnr.itnih.gov The introduction of the strongly electron-withdrawing nitro group at the 5-position would significantly modulate the electronic properties of the pyridine ring.

This electronic tuning would decrease the basicity and electron-donating ability of the pyridine nitrogen. In a metal complex, this would make the metal center more electrophilic or influence its redox potential. This modulation can have a profound impact on the catalytic activity and selectivity of the metal complex in various reactions, such as oxidations, reductions, or cross-coupling reactions. unimi.itnih.govresearchgate.net The rigid, fused-ring structure of the furopyridine could also impart specific steric constraints, which can be beneficial for achieving high stereoselectivity in asymmetric catalysis. unimi.it

Utility as Chemical Probes for Fundamental Biological Research

Nitroaromatic compounds have been utilized in the design of chemical probes for studying biological systems. The this compound scaffold could potentially be developed into probes for various biological applications. For example, the nitro group can be selectively reduced by certain enzymes or in low-oxygen (hypoxic) environments, a characteristic of many solid tumors. This property can be exploited to design probes that are activated under specific biological conditions.

Furthermore, as mentioned previously, the nitro group is a synthetic precursor to an amino group. frontiersin.org This amino functionality provides a convenient point for attaching reporter molecules, such as fluorophores, biotin, or other tags. This would allow the furopyridine scaffold to be used as a core structure for creating a library of chemical probes to investigate biological targets like enzymes or receptors. nih.govscilit.com

Precursors for Advanced Organic Synthesis

The this compound molecule stands out as a versatile precursor for advanced organic synthesis due to the rich chemistry of the nitro group. mdpi.commdpi.com This single functional group can be transformed into a wide variety of other functionalities, making the parent compound a gateway to a large family of derivatives. The ability of the nitro group to act as a powerful electron-withdrawing group, a precursor to a versatile amino group, or a leaving group in some contexts makes it an exceptionally useful tool in the synthetic chemist's arsenal. mdpi.comfrontiersin.org

The use of nitro compounds as key intermediates is a well-established strategy in modern organic synthesis. frontiersin.orgrsc.org By starting with this compound, synthetic chemists can access a broad range of furopyridine derivatives with diverse electronic and steric properties, which are valuable for applications ranging from medicinal chemistry to materials science.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to the Chemistry of 5-Nitro-2H,3H-furo[3,2-b]pyridine

While direct research on this compound is not extensively documented in publicly available literature, we can infer its chemical nature from studies on the parent furo[3,2-b]pyridine (B1253681) and related nitro-aromatic compounds. The furo[3,2-b]pyridine core is known to be a versatile starting point for the synthesis of a variety of derivatives. nih.gov The presence of the nitro group is expected to significantly influence the reactivity of the pyridine (B92270) ring, making it more susceptible to nucleophilic substitution reactions. The dihydrofuran moiety introduces a degree of conformational flexibility not present in the fully aromatic parent compound.

Unexplored Reactivity and Derivatization Opportunities for Further Functionalization

The chemistry of this compound is largely uncharted territory, offering a wealth of opportunities for novel transformations and the synthesis of new derivatives.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group is anticipated to activate the pyridine ring towards nucleophilic attack. This opens up possibilities for introducing a wide range of functional groups at positions ortho and para to the nitro group. Reactions with amines, alkoxides, and other nucleophiles could yield a library of novel compounds with potentially interesting biological activities.

Reduction of the Nitro Group: The nitro group itself is a versatile functional handle. Its reduction to an amino group would provide a key intermediate, 5-amino-2H,3H-furo[3,2-b]pyridine. This amine could then be further functionalized through acylation, alkylation, or diazotization reactions, leading to a diverse array of derivatives.

Reactions of the Dihydrofuran Ring: The 2H,3H-dihydrofuran ring offers unique reactivity compared to its aromatic counterpart. The benzylic-like protons at the C2 position could potentially be functionalized through radical or anionic chemistry. Furthermore, the ether linkage might be susceptible to cleavage under certain acidic conditions, leading to ring-opened products that could be used in further synthetic transformations. Studies on related 2H-furo[3,2-b]pyran-2-ones have shown that the furan (B31954) ring can be opened by dinucleophiles in recyclization reactions. nih.govbeilstein-journals.orgnih.gov

Advancements in Asymmetric Synthesis of Chiral this compound Derivatives

The development of asymmetric methods for the synthesis of chiral derivatives of this compound represents a significant and challenging area for future research. The presence of stereocenters in the dihydrofuran ring could lead to enantiomerically pure compounds with distinct biological properties.

One potential approach could involve the asymmetric dihydroxylation or epoxidation of a suitable unsaturated precursor, followed by cyclization to form the dihydrofuran ring. Another strategy could be the use of chiral catalysts in reactions involving the dihydrofuran ring, such as asymmetric deprotonation followed by electrophilic trapping. The synthesis of a substituted hexahydro-2H-furo[3,2-b]pyran with multiple chiral centers from D-glucose has been reported, demonstrating the feasibility of creating chiral furo-fused systems. researchgate.net

Integration with Flow Chemistry and Automation for Scalable and Efficient Production

The potential for hazardous or unstable intermediates in the synthesis of nitro-aromatic compounds makes flow chemistry an attractive approach for the production of this compound and its derivatives. nih.gov Continuous flow reactors offer enhanced safety, better temperature control, and the ability to handle reactive species in situ. researchgate.netnih.gov

An automated flow chemistry platform could be developed for the multi-step synthesis of this compound, integrating reaction, work-up, and purification steps. soci.org This would not only improve efficiency and reproducibility but also facilitate the rapid generation of a library of derivatives for screening purposes. The nitration of sensitive heterocyclic compounds has been successfully achieved using flow chemistry, suggesting that a similar approach could be applied to the synthesis of the target molecule. nih.gov

Expanding Computational Models for Predictive Design and Property Optimization

Computational modeling will be an invaluable tool in guiding the future exploration of this compound chemistry. Density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the heterocyclic core, helping to guide synthetic efforts. Molecular docking simulations could be employed to predict the binding of potential derivatives to biological targets, aiding in the design of new therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 5-nitro-2H,3H-furo[3,2-b]pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis often involves nitration of the parent furopyridine scaffold. For example, nitration using dinitrogen pentoxide (N₂O₅) in an organic solvent under controlled conditions can selectively introduce the nitro group at the desired position . Alternatively, transition-metal-catalyzed C–H functionalization (e.g., Ir(III)-catalyzed dual C–H activation) offers regioselective access to nitro-substituted fused heterocycles, though optimization of ligands and solvents is critical to suppress side reactions . Microwave-assisted synthesis may reduce reaction times and improve yields compared to conventional heating .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound and its intermediates?

  • Methodological Answer :
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to identify proton environments (e.g., nitro-group-induced deshielding) and confirm ring fusion patterns. For example, the aldehyde proton in related furopyridine-2-carbaldehyde derivatives appears as a distinct singlet near δ 9.8–10.2 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular formulas. For instance, HRMS data for structurally similar compounds like 5H-chromeno[3,4-b]pyridines confirmed intermediates and products in annulation reactions .

Q. What preliminary biological screening assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC determination against Gram-positive/negative bacteria and fungi) .
  • Anticancer Potential : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Compare results with structurally related compounds like thieno[3,2-b]pyridines, where nitro groups enhance activity .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and bioactivity of this compound?

  • Methodological Answer :
  • DFT Studies : Calculate electron density maps to identify reactive sites (e.g., nitro group’s electrophilicity) and assess regioselectivity in further functionalization .
  • Docking Simulations : Model interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. For example, nitro-substituted pyrrolo[3,2-b]pyridines showed high affinity for kinase pockets due to hydrogen bonding with nitro oxygen atoms .

Q. What strategies resolve contradictions in reported bioactivity data for nitro-substituted furopyridines?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., replacing nitro with methoxy or halogens) and compare bioactivity trends. For instance, 3-chloro-6-nitro-pyrrolo[3,2-b]pyridine exhibited higher anticancer activity than non-nitro analogs .
  • In Vivo vs. In Vitro Discrepancies : Evaluate pharmacokinetics (e.g., metabolic stability via liver microsome assays) to explain reduced efficacy in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.